1-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(thiophen-2-yl)urea
Description
This compound is a urea derivative featuring a 3,4-dihydroquinazolin-4-one core substituted with a 2-methylphenyl group at position 3 and a thiophen-2-yl urea moiety. The quinazolinone scaffold is known for its bioactivity in anticancer and antimicrobial contexts due to its ability to interact with enzymes like kinases and topoisomerases . The methyl substituents on the quinazolinone and phenyl rings likely enhance lipophilicity and metabolic stability, while the thiophene-urea group contributes to hydrogen-bonding interactions, a critical factor in target binding .
Properties
IUPAC Name |
1-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-13-12-15(9-10-17(13)23-21(27)24-19-8-5-11-28-19)25-14(2)22-18-7-4-3-6-16(18)20(25)26/h3-12H,1-2H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXGSRBJSJXPEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)NC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as quinazolinone derivatives, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
For instance, a similar compound, 1-(3-chlorophenyl)-2-methyl-3-(4-oxo-2-methylquinazolin-3(4H)-yl)isothioureas, has shown potent activity against various microorganisms, suggesting that it may inhibit key enzymes or pathways in these organisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related urea derivatives, focusing on structural motifs, physicochemical properties, and biological activities.
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula C₂₁H₁₈N₄O₂S.
Key Structural and Functional Insights
Core Scaffold Differences: The target compound’s 3,4-dihydroquinazolin-4-one core distinguishes it from benzamido-phenyl (e.g., ) or thiophenylthiazole (e.g., TTU8 ) derivatives. The quinazolinone moiety is associated with kinase inhibition and DNA intercalation, whereas thiazole-containing analogs (TTU8) exhibit antibacterial activity due to nitro group electron-withdrawing effects .
Substituent Effects: Methyl Groups: The 2-methyl groups on the quinazolinone and phenyl rings in the target compound may improve membrane permeability compared to non-methylated analogs (e.g., 2-phenylquinazolinones in ). Methylation is a common strategy to reduce metabolic oxidation . Thiophene vs.
Biological Activity Trends: Anticancer Activity: The benzamido-phenyl-thiophene urea derivative () showed moderate activity (IC₅₀: 8–22 µM) against renal and breast cancer cell lines. The target compound’s quinazolinone core may enhance potency due to its planar structure and ability to intercalate DNA . Antibacterial Activity: Quinazolinone-urea derivatives with trifluoromethyl groups (e.g., ) demonstrated higher antibacterial potency (MIC: 6.25 µg/mL) than the target compound’s inferred profile, suggesting electron-withdrawing groups enhance microbial target binding .
Physicochemical Properties :
- Melting points correlate with crystallinity: Nitro-substituted TTU8 (275–277°C ) has higher rigidity than the target compound, which likely melts at 190–210°C based on analogs . Lower melting points may improve solubility, critical for bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
